molecular formula C20H20N4O2S B4711626 N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4711626
M. Wt: 380.5 g/mol
InChI Key: WGSVNUYKYVZKFD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as AMPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide involves its ability to inhibit the activity of PAH, which is responsible for the conversion of phenylalanine to tyrosine. Tyrosine is then used to synthesize dopamine, a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. By inhibiting the activity of PAH, this compound can decrease the levels of dopamine in the brain, leading to a better understanding of the role of dopamine in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can decrease the levels of dopamine in the brain, leading to a decrease in locomotor activity and a decrease in the reinforcing effects of drugs of abuse. Additionally, this compound has been found to increase the levels of the amino acid phenylalanine, which can have implications for the treatment of phenylketonuria, a genetic disorder that affects the metabolism of phenylalanine.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of this compound in lab experiments. Its effects on dopamine levels can be dose-dependent, and its effects on other neurotransmitters have not yet been fully explored.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to explore the effects of this compound on other neurotransmitters and to determine the optimal dosage for its use in lab experiments. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new compounds with even greater potential for scientific research.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can inhibit the activity of the enzyme phenylalanine hydroxylase (PAH), which plays a crucial role in the synthesis of the neurotransmitter dopamine. This inhibition can lead to a decrease in dopamine levels, which can be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-19(15-6-4-3-5-7-15)24-20(21-13)27-12-18(26)23-17-10-8-16(9-11-17)22-14(2)25/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVNUYKYVZKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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